molecular formula C10H12N2O B13205706 1,2,3,4-Tetrahydroisoquinoline-5-carboxamide

1,2,3,4-Tetrahydroisoquinoline-5-carboxamide

Cat. No.: B13205706
M. Wt: 176.21 g/mol
InChI Key: KYHDUNKFNMWCPU-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-5-carboxamide is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes a tetrahydroisoquinoline core with a carboxamide group at the 5-position, making it a valuable scaffold for drug development and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroisoquinoline-5-carboxamide can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The carboxamide group can then be introduced through subsequent reactions involving amide bond formation.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific biological pathways.

    Industry: The compound is utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or block protein-protein interactions, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-5-carboxamide can be compared with other tetrahydroisoquinoline derivatives, such as:

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Known for its use in medicinal chemistry as an enzyme inhibitor.

    1,2,3,4-Tetrahydroisoquinoline-7-carboxamide: Used in the design of novel therapeutic agents.

    1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid: Another derivative with potential biological activities

These compounds share a similar core structure but differ in the position and nature of functional groups, which can significantly impact their biological activities and applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-5-carboxamide

InChI

InChI=1S/C10H12N2O/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-3,12H,4-6H2,(H2,11,13)

InChI Key

KYHDUNKFNMWCPU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C(=O)N

Origin of Product

United States

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